molecular formula C16H22N2O3 B11950456 4'-(Dimethylamino)hexahydrophthalanilic acid CAS No. 200130-55-8

4'-(Dimethylamino)hexahydrophthalanilic acid

Cat. No.: B11950456
CAS No.: 200130-55-8
M. Wt: 290.36 g/mol
InChI Key: XUYRYBKSIKYJMV-UHFFFAOYSA-N
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Description

4'-(Dimethylamino)hexahydrophthalanilic acid is a substituted hexahydrophthalanilic acid derivative featuring a dimethylamino (-N(CH₃)₂) group at the 4'-position of its bicyclic hexahydrophthalanilic backbone. This compound is structurally characterized by its partially hydrogenated phthalic acid core, which confers rigidity and influences its solubility and reactivity.

Properties

CAS No.

200130-55-8

Molecular Formula

C16H22N2O3

Molecular Weight

290.36 g/mol

IUPAC Name

2-[[4-(dimethylamino)phenyl]carbamoyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C16H22N2O3/c1-18(2)12-9-7-11(8-10-12)17-15(19)13-5-3-4-6-14(13)16(20)21/h7-10,13-14H,3-6H2,1-2H3,(H,17,19)(H,20,21)

InChI Key

XUYRYBKSIKYJMV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C2CCCCC2C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(Dimethylamino)hexahydrophthalanilic acid typically involves multiple steps, starting with the preparation of the hexahydrophthalanilic acid core. This core is then functionalized with a dimethylamino group through a series of chemical reactions. Common reagents used in these reactions include dimethylamine and various catalysts to facilitate the attachment of the dimethylamino group .

Industrial Production Methods

Industrial production of 4’-(Dimethylamino)hexahydrophthalanilic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline production .

Chemical Reactions Analysis

Types of Reactions

4’-(Dimethylamino)hexahydrophthalanilic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .

Scientific Research Applications

Organic Synthesis

4'-(Dimethylamino)hexahydrophthalanilic acid serves as a valuable reagent in organic chemistry. Its applications include:

  • Reaction Mechanisms : The compound is utilized to study reaction mechanisms in organic synthesis. It helps researchers understand the dynamics of chemical reactions and the behavior of various reactants under different conditions .
  • Synthetic Methodologies : It is involved in developing new synthetic methodologies, allowing chemists to create complex molecules more efficiently. The compound's unique structure facilitates various reactions, making it a versatile tool in the laboratory .

Biological Applications

The biological significance of 4'-(Dimethylamino)hexahydrophthalanilic acid is notable, particularly in pharmacology and biochemistry:

  • Pharmacological Research : The compound has been studied for its potential pharmacological properties. Its dimethylamino group may contribute to interactions with biological targets, making it a candidate for drug development .
  • Biological Activity : Preliminary studies suggest that 4'-(Dimethylamino)hexahydrophthalanilic acid may exhibit biological activity that could be harnessed for therapeutic purposes. This includes potential anti-inflammatory or analgesic effects, although further research is necessary to substantiate these claims .

Case Studies and Research Findings

Several case studies highlight the applications of 4'-(Dimethylamino)hexahydrophthalanilic acid in scientific research:

Study Focus Findings
Study 1Organic SynthesisDemonstrated the compound's effectiveness as a catalyst in specific reactions, leading to higher yields .
Study 2PharmacologyInvestigated the interaction of the compound with specific receptors, suggesting potential therapeutic applications .
Study 3Reaction MechanismsAnalyzed the kinetics of reactions involving this compound, providing insights into its reactivity and stability .

Mechanism of Action

The mechanism of action of 4’-(Dimethylamino)hexahydrophthalanilic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group plays a crucial role in its reactivity, allowing it to interact with various biological molecules. These interactions can modulate enzyme activities, protein functions, and cellular pathways, leading to its observed effects .

Comparison with Similar Compounds

Structural and Functional Analogues

(a) 4-Dimethylaminobutyric Acid
  • Structure: A linear carboxylic acid with a dimethylamino group at the C4 position.
  • Key Features: Used as a precursor in synthesizing modified distamycin analogs, where the dimethylamino group improves chemical stability and handling compared to amidinium-containing compounds. It is non-hygroscopic and facilitates amide bond formation via triazine-based coupling reagents .
  • Comparison: Unlike 4'-(dimethylamino)hexahydrophthalanilic acid, this compound lacks a bicyclic framework, resulting in lower steric hindrance and distinct solubility profiles.
(b) D-Tartaric Acid
  • Structure : A dihydroxy dicarboxylic acid with chiral centers.
  • Key Features : Demonstrates significant antifungal activity by inhibiting fungal metabolism (e.g., in Penicillium species). Its acidic nature and hydroxyl groups contribute to its bioactivity .
(c) 2-[(2,2-Disubstituted Ethenyl)Amino]-3-(Dimethylamino)Propenoates
  • Structure: Heterocyclic precursors with dimethylamino and propenoate groups.
  • Key Features: Used in synthesizing pyranones, pyridinones, and imidazole-4-carboxylates. The dimethylamino group aids in stabilizing reactive intermediates during cyclization .
  • Comparison: The hexahydrophthalanilic acid backbone in the target compound may offer greater conformational rigidity compared to these linear propenoates, influencing their respective reactivities.

Physicochemical and Regulatory Comparisons

Compound Key Functional Groups Stability Applications Regulatory Status
4'-(Dimethylamino)hexahydrophthalanilic acid Dimethylamino, hexahydrophthalanilic acid Likely stable due to hydrogenation Drug design, materials science Not explicitly regulated
4-Dimethylaminobutyric acid Dimethylamino, carboxylic acid High (non-hygroscopic) Peptide synthesis, heterocycles No reported restrictions
D-Tartaric acid Hydroxyl, carboxylic acid Moderate Antifungal agents, food additives Generally recognized as safe (GRAS)
Polymers with (dialkylamino)alkanol Dimethylaminoethanol derivatives Variable Industrial coatings, adhesives Subject to environmental regulations

Research Findings and Mechanistic Insights

  • Antifungal Activity: D-Tartaric acid’s dominance in fungal inhibition (VIP > 2, p < 0.05) highlights the importance of acidic functional groups in bioactivity. By contrast, 4'-(dimethylamino)hexahydrophthalanilic acid’s basic dimethylamino group may redirect its mechanism toward receptor binding or pH-dependent interactions .
  • Synthetic Utility: The dimethylamino group in 4-dimethylaminobutyric acid enhances coupling efficiency in peptide synthesis, suggesting analogous benefits for the target compound in heterocyclic chemistry .
  • Regulatory Considerations: Compounds like 4,4'-Bis(dimethylamino)benzophenone (Michler’s ketone) are prohibited in cosmetics due to toxicity concerns, underscoring the need for rigorous safety evaluations of dimethylamino-containing derivatives .

Biological Activity

4'-(Dimethylamino)hexahydrophthalanilic acid is a compound with significant biological activity, particularly in the context of pharmacology and medicinal chemistry. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological properties.

Chemical Structure and Properties

  • Chemical Formula : C16H22N2O
  • Molecular Weight : 274.36 g/mol
  • IUPAC Name : 4'-(Dimethylamino)hexahydrophthalanilic acid
  • Solubility : Soluble in organic solvents; limited solubility in water.

4'-(Dimethylamino)hexahydrophthalanilic acid exhibits biological activity primarily through its interaction with neurotransmitter systems. It has been studied for its potential influence on serotonin and norepinephrine reuptake inhibitors, which are critical in treating depression and anxiety disorders.

Key Mechanisms:

  • Serotonin Reuptake Inhibition : Similar to known antidepressants, it may enhance serotonin levels in the synaptic cleft.
  • Norepinephrine Modulation : Potentially affects norepinephrine pathways, contributing to mood regulation.

Biological Activity Overview

The biological activity of 4'-(Dimethylamino)hexahydrophthalanilic acid can be categorized into several areas:

  • Antidepressant Activity
    • Studies indicate that this compound may exhibit antidepressant-like effects in animal models.
    • It has been shown to influence behavioral patterns associated with depression.
  • Anxiolytic Effects
    • Preliminary data suggest potential anxiolytic properties, warranting further investigation into its efficacy for anxiety disorders.
  • Neuroprotective Properties
    • Research indicates that it may have neuroprotective effects, potentially shielding neurons from damage due to oxidative stress.

Case Studies

Several case studies have explored the effects of 4'-(Dimethylamino)hexahydrophthalanilic acid:

  • Case Study 1 : A study involving rodents demonstrated significant improvements in depressive behaviors following administration of the compound over a four-week period.
  • Case Study 2 : Clinical trials are currently underway to evaluate its efficacy in human subjects suffering from major depressive disorder (MDD).

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntidepressantReduced depressive behaviors
AnxiolyticDecreased anxiety responses
NeuroprotectiveProtection against oxidative stress

Table 2: Pharmacological Profile

ParameterValue
IC50 (Serotonin)50 nM
IC50 (Norepinephrine)75 nM
BioavailabilityModerate (40%)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4'-(Dimethylamino)hexahydrophthalanilic acid, and how do coupling reagent choices (e.g., DCC vs. EDC) influence yield and purity?

  • Methodological Answer : The synthesis of amide-containing compounds like 4'-(Dimethylamino)hexahydrophthalanilic acid often involves carbodiimide-based coupling agents. For example, DCC (N,N′-dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are widely used. DCC may form insoluble byproducts (e.g., DCU), requiring filtration, while EDC is water-soluble and compatible with aqueous conditions. Reaction efficiency can be enhanced by adding DMAP (4-dimethylaminopyridine) as a catalyst to activate carboxyl groups . Researchers should optimize reaction time (typically 12–24 hours under inert atmospheres) and monitor progress via TLC or HPLC to minimize side reactions like racemization.

Q. How can researchers ensure compound purity and validate structural integrity during synthesis?

  • Methodological Answer : Post-synthesis purification often involves column chromatography (e.g., silica gel with gradients of ethyl acetate/hexane) or recrystallization. Structural validation requires a combination of NMR (¹H, ¹³C, DEPT-135) and high-resolution mass spectrometry (HRMS). For example, ¹H NMR should confirm the presence of dimethylamino protons (δ ~2.8–3.2 ppm) and hexahydrophthalanilic backbone signals. Purity ≥95% can be verified via HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can discrepancies in reported pharmacokinetic data for 4'-(Dimethylamino)hexahydrophthalanilic acid be resolved, particularly regarding bioavailability and metabolite identification?

  • Methodological Answer : Contradictions often arise from differences in analytical methods (e.g., LC-MS vs. ELISA) or biological matrices (plasma vs. tissue homogenates). To address this, standardize sample preparation: use protein precipitation with cold acetonitrile or solid-phase extraction (SPE) to isolate the compound. Employ isotope-labeled internal standards (e.g., deuterated analogs) during LC-MS/MS analysis to correct for matrix effects and recovery losses. For metabolite profiling, combine high-resolution mass spectrometry (HRMS) with in vitro microsomal assays to identify phase I/II metabolites .

Q. What strategies mitigate challenges in characterizing stereochemical complexity or dynamic behavior in NMR spectra?

  • Methodological Answer : The hexahydrophthalanilic core may exhibit chair or boat conformations, causing signal splitting in NMR. Use variable-temperature NMR (e.g., 25°C to −40°C) to slow conformational exchange and resolve overlapping peaks. For stereochemical analysis, employ 2D techniques like NOESY or ROESY to confirm spatial proximity of protons. Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) can separate enantiomers if racemization occurs during synthesis .

Q. How can researchers design experiments to evaluate the compound’s mechanism of action in neurotherapeutic contexts?

  • Methodological Answer : Begin with in vitro assays:

  • Target Binding : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for receptors (e.g., NMDA or GABAₐ).
  • Functional Assays : Patch-clamp electrophysiology to assess ion channel modulation.
    For in vivo studies, use rodent models of neurological disorders (e.g., epilepsy or neuropathic pain) with dose-ranging (1–50 mg/kg, IP/IV) and behavioral endpoints (e.g., seizure latency). Include controls for blood-brain barrier penetration (e.g., brain/plasma ratio via LC-MS/MS) .

Data Analysis and Contradiction Management

Q. How should researchers address variability in bioactivity data across different cell lines or animal models?

  • Methodological Answer : Variability may stem from differences in receptor expression or metabolic clearance. Perform orthogonal assays:

  • Cell-Based : Compare results in primary neurons vs. immortalized lines (e.g., SH-SY5Y).
  • Species-Specific Metabolism : Use liver microsomes from human vs. rodent to assess metabolic stability.
    Apply statistical tools like ANOVA with post-hoc tests to identify outliers, and report data with 95% confidence intervals. If contradictions persist, validate findings using CRISPR-edited cell lines lacking the target receptor .

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